trans-2-Hexenedioic acid

Overview

Description

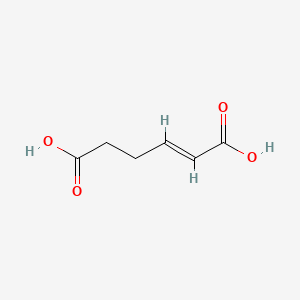

Trans-2-Hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 2-position . It is a conjugate acid of a hex-2-enedioate . It has a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol .

Molecular Structure Analysis

The molecular structure of trans-2-Hexenedioic acid includes a C=C double bond located at the 2-position . The InChI representation of the molecule is InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ . The molecule also has a Canonical SMILES representation as C(CC(=O)O)C=CC(=O)O .

Chemical Reactions Analysis

The reduction of the unsaturated α,β bond of trans-2-Hexenedioic acid is one of the reactions lacking known enzymes . The first step yielded from trans,trans-muconic acid a monounsaturated intermediate (trans-2-hexenedioic acid), which was further hydrogenated to adipic acid in the second step .

Physical And Chemical Properties Analysis

Trans-2-Hexenedioic acid has a molecular weight of 144.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 144.04225873 g/mol . The Topological Polar Surface Area is 74.6 Ų .

Scientific Research Applications

Bioconversion to Adipic Acid

Hex-2-enedioic acid can undergo biotransformation to yield adipic acid, which is a valuable compound used in the production of nylon, polyurethanes, and other polymers. Enoate reductases can facilitate this bioconversion, suggesting potential applications in industrial biotechnology for sustainable chemical synthesis .

Catalyst-Controlled Lactonization

The compound has been studied in the context of catalyst-controlled site-selective lactonization. This process is significant for synthesizing gamma- and delta-lactones, which have applications in pharmaceuticals and fragrances .

Safety and Hazards

Future Directions

The biobased production of adipic acid, a precursor in the production of nylon, is of great interest in order to replace the current petrochemical production route . Glucose-rich lignocellulosic raw materials have high potential to replace the petrochemical raw material . A number of metabolic pathways have been proposed for the microbial conversion of glucose to adipic acid, but achieved yields and titers remain to be improved before industrial applications are feasible .

properties

IUPAC Name |

(E)-hex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBSUGYTMJWPAX-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333155 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-2-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4440-68-0 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)

![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)